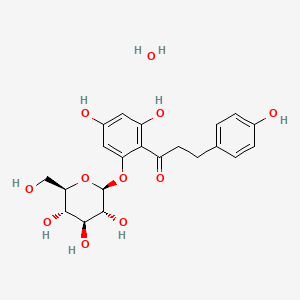

Phlorizin hydrate

Vue d'ensemble

Description

Phlorizin hydrate, also known as phlorizin, is a flavonoid glycoside belonging to the dihydrochalcones subclass. It is predominantly found in the Malus genus, particularly in apple trees. This compound is known for its multiple bioactivities, including antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phloridzin can be synthesized through various methods. One common approach involves the extraction from apple leaves using macroporous resin followed by purification through preparative high-performance liquid chromatography (HPLC). The purity of phloridzin can reach above 98% after further recrystallization .

Industrial Production Methods: Industrial production of phloridzin typically involves the extraction from apple tree bark, leaves, and other parts. The process includes solvent extraction, filtration, and purification steps to obtain high-purity phloridzin suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Phloridzin undergoes several types of chemical reactions, including:

Oxidation: Phloridzin can be oxidized to form phloretin and other oxidation products.

Hydrolysis: Under acidic or enzymatic conditions, phloridzin can be hydrolyzed to produce phloretin and glucose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucosidase.

Major Products:

Oxidation Products: Phloretin and other phenolic compounds.

Hydrolysis Products: Phloretin and glucose.

Applications De Recherche Scientifique

Diabetes Management

Mechanism of Action:

Phlorizin is primarily known as a competitive inhibitor of sodium-glucose co-transporters (SGLT), particularly SGLT2. This action prevents glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels.

Clinical Studies:

- A study demonstrated that phlorizin treatment in diabetic rats prevented glomerular hyperfiltration and proteinuria, indicating its protective effects on renal function in diabetes .

- Another research highlighted that phlorizin supplementation significantly reduced postprandial blood glucose levels in human subjects, showcasing its potential as a dietary intervention for managing diabetes .

Obesity Treatment

Effects on Gut Microbiota:

Recent studies have shown that phlorizin can modulate the gut microbiota-barrier axis, which is crucial in obesity management. In high-fat diet-induced obesity models, phlorizin supplementation led to a significant reduction in body weight gain and improved gut microbiota composition by decreasing the Firmicutes/Bacteroidetes ratio associated with obesity .

Potential Mechanisms:

The compound's ability to enhance intestinal barrier function and reduce endotoxemia suggests it may play a role in mitigating obesity-related complications .

Renal Protection

Renal Toxicity Mitigation:

Phlorizin has been investigated for its protective effects against acute renal toxicity induced by streptozotocin (STZ). Pretreatment with phlorizin resulted in reduced renal damage while effectively inducing hyperglycemia without direct nephrotoxic effects . This positions phlorizin as a promising candidate for protecting renal health in diabetic conditions.

Case Studies:

- In diabetic models, phlorizin treatment not only prevented hyperfiltration but also preserved overall kidney morphology despite persistent hyperglycemia .

Anti-Cancer Properties

Research indicates that phlorizin may possess anti-tumor effects. Its derivatives have been shown to inhibit cancer cell proliferation in various studies. The mechanisms are thought to involve modulation of glucose metabolism in tumor cells and potential induction of apoptosis .

Summary Table of Applications

Mécanisme D'action

Phloridzin exerts its effects primarily through the inhibition of sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phloridzin reduces renal glucose reabsorption, leading to decreased blood glucose levels. Additionally, phloridzin has been shown to regulate various signaling pathways, including the IL-1β/IKB-α/NF-KB pathway, contributing to its antioxidant and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Phloridzin is unique among dihydrochalcones due to its specific glycoside structure and potent bioactivities. Similar compounds include:

Phloretin: The aglycone form of phloridzin, known for its antioxidant and anti-inflammatory properties.

Chlorogenic Acid: Another phenolic compound found in apples, with antioxidant and anti-inflammatory effects.

Phloridzin’s uniqueness lies in its dual role as both a glucose transporter inhibitor and a bioactive flavonoid with multiple health benefits .

Activité Biologique

Phlorizin hydrate, a dihydrochalcone glycoside derived primarily from the bark of apple trees (Malus domestica), has garnered significant attention in the scientific community due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its antioxidant, antibacterial, antiviral, antidiabetic, and anti-tumor properties. The findings are supported by recent studies and case reports that elucidate its mechanisms of action and potential therapeutic applications.

1. Antioxidant Activity

Phlorizin exhibits notable antioxidant properties by modulating various cellular pathways. Research indicates that it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) while reducing malondialdehyde (MDA) levels, a marker of oxidative stress .

- Regulation of the IL-1β/IKB-α/NF-KB signaling pathway .

- Inhibition of oxidative stress-related pathways, including NADPH oxidase (NOX) and peroxisome proliferator-activated receptor γ (PPARγ) .

- Activation of the Nrf2 transcription factor, which leads to increased expression of protective genes .

2. Antibacterial Activity

Phlorizin has demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Listeria monocytogenes. The proposed mechanisms include:

3. Antiviral Activity

Studies suggest that phlorizin may inhibit viral replication through multiple mechanisms, although specific pathways remain under investigation. Its potential to modulate immune responses may contribute to its antiviral efficacy .

4. Antidiabetic Effects

Phlorizin is recognized for its ability to inhibit sodium-glucose co-transporter 2 (SGLT2), leading to decreased glucose reabsorption in the kidneys. This action results in lower blood glucose levels and improved insulin sensitivity, making it a candidate for diabetes management .

Clinical Findings

In animal models, phlorizin administration has been shown to:

- Reduce fasting blood glucose levels.

- Improve insulin sensitivity.

- Decrease body weight in diet-induced obesity models .

5. Anti-Tumor Properties

Research indicates that phlorizin may exhibit anti-cancer effects by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to its ability to modulate signaling pathways involved in cell survival and proliferation .

6. Hepatoprotective Effects

Phlorizin has been found to protect against liver damage induced by high-fat diets by reducing hepatic steatosis and inflammation. It decreases pro-inflammatory cytokines and improves lipid profiles in the liver .

Case Study 1: Rheumatoid Arthritis

A study on rats with collagen-induced arthritis demonstrated that phlorizin treatment significantly reduced joint inflammation and edema compared to control groups. Histopathological analysis revealed less synovial hyperplasia and inflammatory cell infiltration in treated rats .

Case Study 2: Cognitive Function

In a model of cerebral ischemia, phlorizin administration improved cognitive function as evidenced by reduced infarct volume and enhanced memory performance in mice subjected to bilateral carotid artery occlusion .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10.H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;1H2/t16-,18-,19+,20-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIIMADCRCFGOA-NVADMLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7061-54-3 | |

| Record name | Phloridzin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(β-D-Glucopyranosyloxy)-4',6'-dihydroxy-3-(4-hydroxyphenyl)propiophenone dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.